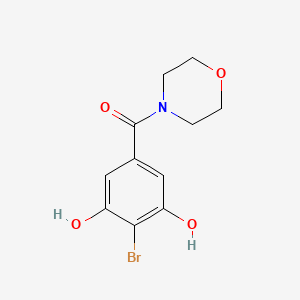
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is a chemical compound that features a brominated phenyl ring with hydroxyl groups at positions 3 and 5, and a morpholine moiety attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone typically involves the bromination of a phenyl ring followed by the introduction of hydroxyl groups. The morpholine moiety is then attached via a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation reactions, followed by the attachment of the morpholine group. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the bromine atom could result in various substituted phenyl derivatives .
Scientific Research Applications
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The morpholine moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)(morpholin-4-yl)methanone: Similar structure but with a pyridine ring instead of a phenyl ring.
4-(5-Bromopyridin-2-yl)carbonylmorpholine: Another related compound with a pyridine ring and a carbonyl group
Uniqueness
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both hydroxyl groups and a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the morpholine moiety makes it a versatile compound for various applications .
Properties
CAS No. |
60679-71-2 |
|---|---|
Molecular Formula |
C11H12BrNO4 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
(4-bromo-3,5-dihydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12BrNO4/c12-10-8(14)5-7(6-9(10)15)11(16)13-1-3-17-4-2-13/h5-6,14-15H,1-4H2 |
InChI Key |
QOCDWWHHOOCHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















